molecular formula C8H15N3S B13208315 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol

4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13208315
M. Wt: 185.29 g/mol
InChI Key: APHMKTXCFLHWPJ-UHFFFAOYSA-N
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Description

4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(2-methylbutan-2-yl)-1H-1,2,4-triazole-3-thiol with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 4-methyl-5-(2-methylbutan-2-yl)-1H-1,2,4-triazole-3-thiol
  • 4-methyl-5-(2-methylbutan-2-yl)-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

4-methyl-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3S/c1-5-8(2,3)6-9-10-7(12)11(6)4/h5H2,1-4H3,(H,10,12)

InChI Key

APHMKTXCFLHWPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NNC(=S)N1C

Origin of Product

United States

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